Octadeca-9,12,15-trienal

Description

Contextualization of Triunsaturated Aldehydes in Natural Product Chemistry and Biochemistry

Triunsaturated aldehydes are a class of organic compounds characterized by a carbon chain containing three carbon-carbon double bonds and an aldehyde functional group. These molecules are found in a variety of natural sources, including plants and insects, where they often contribute to distinct aromas and flavors. libretexts.orgwikipedia.org In the realm of natural product chemistry, the synthesis and characterization of these compounds are of significant interest due to their potential applications.

From a biochemical perspective, triunsaturated aldehydes are often byproducts of lipid peroxidation, a process that can be both a normal metabolic event and a marker of oxidative stress. The reactivity of the aldehyde group and the unsaturated bonds makes these molecules capable of interacting with various biomolecules, leading to a range of cellular responses. nih.gov

Significance of Lipid-Derived Aldehydes in Biological Systems

Lipid-derived aldehydes, including Octadeca-9,12,15-trienal, are increasingly recognized as important signaling molecules in biological systems. nih.gov While historically viewed primarily as toxic byproducts of cellular damage, recent research has unveiled their roles in a variety of physiological and pathological processes. nih.gov

These aldehydes are generated through both enzymatic and non-enzymatic pathways from polyunsaturated fatty acids. nih.gov Their biological effects are diverse and concentration-dependent. At high concentrations, their reactivity can lead to cellular damage by forming adducts with proteins and DNA. nih.govnih.gov However, at lower, physiological concentrations, they can act as signaling mediators, influencing pathways related to inflammation, oxidative stress, and gene expression. nih.govtandfonline.comtandfonline.com This dual role highlights the complexity of their function in cellular biology. researchgate.net

Historical Overview of Research into Alpha-Linolenic Acid Derived Metabolites

Alpha-linolenic acid (ALA) is an essential omega-3 fatty acid that cannot be synthesized by humans and must be obtained through diet. nih.govsmpdb.ca The metabolic fate of ALA has been a subject of extensive research for decades. The primary metabolic pathway involves a series of desaturation and elongation reactions that convert ALA into longer-chain, more unsaturated omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.govreactome.orgresearchgate.net These fatty acids are crucial for various physiological functions, including brain health and the regulation of inflammation. reactome.org

Historically, research on ALA metabolites has predominantly focused on these downstream fatty acids. However, more recently, attention has shifted to include other metabolic products, such as the aldehydes derived from ALA. The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), has enabled the identification and quantification of these less abundant but potentially significant metabolites. nzpps.org

Current Research Trajectories and Definitional Gaps Pertaining to this compound

Current research on this compound is multifaceted, exploring its roles in various biological contexts. In plant biology, it is being investigated as a signaling molecule involved in stress responses. smolecule.com In the context of human health, studies are beginning to explore its potential antioxidant and anti-inflammatory properties. smolecule.comjddtonline.info Furthermore, its presence has been identified in the essential oils of some plants and as a sex pheromone component in certain insects. nzpps.orgnyxxb.cnnih.gov

Despite this growing interest, significant definitional gaps remain. While its basic chemical properties are known, a comprehensive understanding of its metabolic pathways, specific molecular targets, and the precise mechanisms underlying its biological activities is still in its nascent stages. Further research is needed to fully elucidate its physiological and pathological roles and to determine its potential as a biomarker or therapeutic agent.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H30O |

|---|---|

Molecular Weight |

262.4 g/mol |

IUPAC Name |

octadeca-9,12,15-trienal |

InChI |

InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,18H,2,5,8,11-17H2,1H3 |

InChI Key |

TUCMDDWTBVMRTP-UHFFFAOYSA-N |

Canonical SMILES |

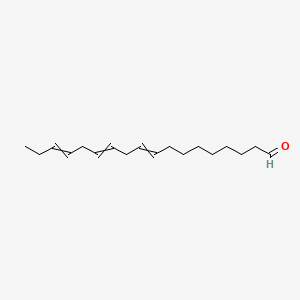

CCC=CCC=CCC=CCCCCCCCC=O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Octadeca 9,12,15 Trienal and Analogues

Chemoenzymatic Synthesis Methodologies for Octadeca-9,12,15-trienal

Chemoenzymatic methods leverage the high selectivity of enzymes to perform specific transformations on organic molecules, offering a green and efficient alternative to purely chemical routes.

Biocatalytic Approaches Utilizing Lipoxygenases and Hydroperoxide Lyases

A key biocatalytic pathway for the synthesis of this compound involves the sequential action of two enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL). This pathway, often referred to as the lipoxygenase pathway, is naturally present in plants and is responsible for the formation of various volatile compounds.

Lipoxygenases are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs) containing a (1Z,4Z)-pentadiene system. For the synthesis of C9 aldehydes, a 9-lipoxygenase (9-LOX) is employed. This enzyme specifically attacks the C9 position of a fatty acid like α-linolenic acid, leading to the formation of a 9-hydroperoxy derivative, namely 9-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT).

Following the action of LOX, the hydroperoxide intermediate is cleaved by a hydroperoxide lyase (HPL). HPLs are cytochrome P450 enzymes that catalyze the cleavage of fatty acid hydroperoxides into an aldehyde and an oxoacid. Specifically, a 9-hydroperoxide lyase (9-HPL) acts on 9-HPOT to yield a C9 aldehyde, (3Z,6Z)-nonadienal, and a C9 oxoacid, 9-oxononanoic acid. While this produces a C9 aldehyde, the synthesis of the C18 aldehyde this compound via this specific pathway is not the direct outcome. However, the enzymatic machinery provides a basis for generating unsaturated aldehydes from fatty acid precursors.

Enzymatic Pathways in Aldehyde Formation from Polyunsaturated Fatty Acids

The formation of aldehydes from polyunsaturated fatty acids is a crucial part of the plant's defense and signaling mechanisms. The lipoxygenase pathway is the primary route for this transformation. The process begins with the release of PUFAs, such as linoleic acid and α-linolenic acid, from plant membranes by lipases.

These free fatty acids then serve as substrates for lipoxygenases. Depending on the specific LOX enzyme (e.g., 9-LOX or 13-LOX), oxygen is inserted at different positions on the fatty acid backbone, leading to the formation of hydroperoxides. These hydroperoxides are then cleaved by hydroperoxide lyases to generate volatile aldehydes and their corresponding oxoacids.

The specificity of the LOX and HPL enzymes determines the final aldehyde product. For instance, the cleavage of 13-hydroperoxides by 13-HPL results in the formation of C6 aldehydes, known as green leaf volatiles. In contrast, the action of 9-HPL on 9-hydroperoxides yields C9 aldehydes. This enzymatic cascade demonstrates nature's precise control over the synthesis of complex unsaturated aldehydes.

Total Organic Synthesis Routes to this compound

Total organic synthesis provides a versatile platform for the construction of this compound, allowing for precise control over the stereochemistry of the double bonds and the introduction of the aldehyde functional group.

Stereoselective Introduction of Multiple Carbon-Carbon Double Bonds

A significant challenge in the synthesis of this compound is the stereoselective formation of the three (Z)-configured double bonds. Various synthetic methodologies can be employed to achieve this. One of the most powerful and widely used methods is the Wittig reaction .

The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. A key advantage of this reaction is that unstabilized ylides, typically those with alkyl substituents, predominantly form (Z)-alkenes. By carefully choosing the appropriate phosphonium salt and aldehyde fragments, the triene backbone can be constructed in a stepwise manner, ensuring the desired (Z)-configuration at each newly formed double bond.

Alternative approaches to stereoselective alkene synthesis include organometallic coupling reactions, which can offer high levels of stereocontrol.

Aldehyde Functional Group Formation and Selective Protection Strategies

The introduction of the aldehyde functional group can be achieved at various stages of the synthesis. One common strategy involves the oxidation of a primary alcohol precursor. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often used for this transformation as they are mild and selective for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.

Given the reactivity of the aldehyde group, it often needs to be protected during other synthetic steps to prevent unwanted side reactions. A common and effective method for protecting aldehydes is the formation of an acetal (B89532) , typically a cyclic acetal using a diol like ethylene (B1197577) glycol in the presence of an acid catalyst. Acetals are stable under basic and nucleophilic conditions, making them ideal for use during reactions such as Grignard additions or Wittig olefinations at other parts of the molecule. The aldehyde can be easily regenerated by acidic hydrolysis once the protection is no longer needed.

Wittig and Grignard Reactions in Triene Construction

Both Wittig and Grignard reactions are cornerstone methodologies in the construction of complex organic molecules like this compound.

As mentioned, the Wittig reaction is instrumental in the stereoselective formation of the (Z)-double bonds. The synthesis can be designed in a convergent manner, where different fragments of the molecule are synthesized separately and then joined together using the Wittig reaction. For instance, a C9 phosphonium ylide could be reacted with a C9 aldehyde to form the C18 backbone with one of the double bonds in the correct (Z)-configuration.

Grignard reactions are essential for the formation of carbon-carbon bonds. A Grignard reagent, an organomagnesium halide, acts as a potent nucleophile and can react with electrophiles such as aldehydes, ketones, or esters. In the context of synthesizing this compound, a Grignard reagent could be used to couple smaller alkyl fragments to build up the carbon skeleton. For example, a Grignard reagent could be added to an aldehyde to form a secondary alcohol, which could then be further manipulated to introduce a double bond or other functional groups.

By strategically combining these powerful reactions, along with appropriate functional group protection and deprotection steps, a total synthesis of this compound can be achieved.

Synthesis of Structural Analogues and Isotopically Labeled this compound

The preparation of structural isomers and isotopically labeled analogues of this compound is crucial for detailed mechanistic and metabolic studies. These synthetic molecules serve as invaluable tools for understanding the specific structural requirements for biological activity and for tracing the metabolic fate of the parent compound.

Preparation of Positional and Geometric Isomers for Mechanistic Elucidation

The precise arrangement of double bonds within the this compound backbone is critical for its chemical reactivity and biological function. The synthesis of various positional and geometric isomers allows researchers to probe the structure-activity relationships of this aldehyde. While specific synthetic routes for every isomer of this compound are not extensively detailed in the literature, general stereoselective synthesis strategies for polyunsaturated aldehydes provide a framework for their preparation.

Methodologies for creating specific geometric isomers often rely on stereoselective olefination reactions, such as the Wittig reaction and its modifications, which can provide control over the E/Z configuration of the newly formed double bonds. For instance, the synthesis of a (9Z, 12E, 15Z)-octadeca-9,12,15-trienal isomer would necessitate a synthetic design that introduces the trans double bond at the C12 position while maintaining the cis configuration at C9 and C15.

The synthesis of positional isomers, where the double bonds are located at different positions along the carbon chain, would require the use of different starting materials with appropriately placed functional groups to facilitate the introduction of unsaturation at the desired locations.

Table 1: Examples of Synthetic Strategies for Unsaturated Aldehydes

| Strategy | Description | Key Reagents | Stereoselectivity |

| Wittig Reaction | Formation of an alkene from an aldehyde or ketone and a phosphonium ylide. | Phosphonium ylide, aldehyde/ketone | Generally produces Z-alkenes with non-stabilized ylides and E-alkenes with stabilized ylides. |

| Horner-Wadsworth-Emmons Reaction | A modification of the Wittig reaction using phosphonate (B1237965) carbanions. | Phosphonate ester, base, aldehyde/ketone | Typically favors the formation of E-alkenes. |

| Asymmetric Aldehyde Addition | Enantioselective addition of nucleophiles to aldehydes to create chiral centers. | Chiral catalysts, organometallic reagents | High enantioselectivity can be achieved. |

Deuterated and Carbon-13 Labeled Analogues for Biosynthetic and Metabolic Tracer Studies

Isotopically labeled analogues of this compound are indispensable for tracking its metabolic pathways and understanding its biosynthetic origins. Deuterium (²H) and carbon-13 (¹³C) are the most commonly used stable isotopes for these purposes.

The synthesis of these labeled compounds often begins with the corresponding labeled fatty acid, α-linolenic acid. For instance, the large-scale preparation of (9Z,12Z,15E)-[1-¹³C]-octadeca-9,12,15-trienoic acid has been reported, which can serve as a precursor to the labeled aldehyde. organic-chemistry.org General methods for the synthesis of deuterated and ¹³C-labeled linoleic and linolenic acids have also been developed. wikipedia.orgacs.orgnih.govrsc.org

Once the labeled fatty acid is obtained, it can be converted to the corresponding aldehyde. A common method for this transformation is the reduction of the carboxylic acid or its ester derivative. This can be achieved using various reducing agents, with diisobutylaluminium hydride (DIBAL-H) being a popular choice for the selective reduction of esters to aldehydes.

Table 2: Common Methods for Converting Carboxylic Acids to Aldehydes

| Method | Description | Key Reagents |

| Reduction of Acid Chlorides | The carboxylic acid is first converted to a more reactive acid chloride, which is then reduced. | Thionyl chloride (SOCl₂), Lithium tri-tert-butoxyaluminum hydride |

| Reduction of Esters | The carboxylic acid is converted to an ester, which is then reduced to the aldehyde. | Diisobutylaluminium hydride (DIBAL-H) |

| Direct Reduction | Certain reagents can directly reduce a carboxylic acid to an aldehyde, though this can be more challenging to control. | Borane derivatives |

These labeled aldehydes can then be used in metabolic studies to trace their incorporation into various biomolecules and to identify their degradation products, providing valuable insights into their biological roles. nih.gov

Chemical Transformations and Functionalization Reactions of this compound

The presence of a reactive aldehyde group and a polyunsaturated carbon chain makes this compound susceptible to a variety of chemical transformations. Understanding these reactions is key to comprehending its biological activity and potential for further chemical modification.

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde functional group of this compound can readily undergo both oxidation and reduction.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, α-linolenic acid. This is a common metabolic pathway for aldehydes in biological systems. nih.gov In the laboratory, this transformation can be achieved using a variety of oxidizing agents. The oxidation of polyunsaturated aldehydes can lead to the formation of their corresponding carboxylic acids. nih.gov Studies on the oxidation of linolenic acid have shown the formation of various volatile compounds, including aldehydes, which can be further oxidized to acids. organic-chemistry.orgchemistrysteps.comnih.gov

Reduction: The aldehyde group can be reduced to a primary alcohol, yielding (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol, also known as linolenyl alcohol. This reduction can be accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄). scielo.org.mx This reaction is often used to confirm the presence of the aldehyde or to synthesize the corresponding alcohol for further studies.

Cyclization and Addition Reactions Involving the Unsaturated Carbon Chain

The polyunsaturated carbon chain of this compound provides multiple sites for cyclization and addition reactions.

Cyclization Reactions: Intramolecular reactions can lead to the formation of cyclic structures. For example, intramolecular Diels-Alder reactions have been observed in related polyunsaturated fatty acid esters and could potentially occur in this compound under appropriate conditions, leading to the formation of bicyclic compounds. rsc.org

Addition Reactions: The double bonds in the carbon chain are susceptible to various addition reactions. One important class of reactions is the Michael addition, where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl system. organic-chemistry.orgwikipedia.orgchemistrysteps.comlibretexts.orglibretexts.org While this compound is not an α,β-unsaturated aldehyde itself, its double bonds can be activated towards nucleophilic attack under certain conditions or after isomerization.

Furthermore, the conjugated diene systems that can be present in isomers of this compound can participate in Diels-Alder reactions as the diene component, reacting with a dienophile to form a six-membered ring. nih.govlibretexts.orgwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The aldehyde group, being electron-withdrawing, can activate a conjugated double bond, making it a more reactive dienophile in a Diels-Alder reaction. masterorganicchemistry.com

These chemical transformations highlight the rich and complex chemistry of this compound, which is fundamental to its biological activity and provides avenues for the synthesis of novel derivatives.

Biosynthetic Pathways and Metabolic Fates of Octadeca 9,12,15 Trienal in Non Human Biological Systems

Enzymatic Production from Alpha-Linolenic Acid (ALA)

The primary enzymatic route for the synthesis of octadeca-9,12,15-trienal in plants originates from the abundant omega-3 fatty acid, alpha-linolenic acid (ALA). This conversion is a key part of the lipoxygenase (LOX) pathway, a crucial metabolic cascade involved in plant defense and signaling.

Role of Lipoxygenases and Hydroperoxide Lyases in Plant Metabolism

The biosynthesis of this compound is initiated by the enzyme lipoxygenase (LOX). researchgate.net LOX catalyzes the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure, such as ALA. frontiersin.org In this process, a hydroperoxy group is introduced into the fatty acid backbone. Specifically, 13-lipoxygenase acts on ALA to form 13-hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT). mdpi.com

Following the action of LOX, the unstable 13-HPOT is rapidly cleaved by another enzyme, hydroperoxide lyase (HPL). researchgate.netfrontiersin.org HPL cleaves the carbon-carbon bond adjacent to the hydroperoxy group, resulting in the formation of a C6-aldehyde, (Z)-3-hexenal, and a C12-oxo-acid, 12-oxo-(Z)-9-dodecenoic acid. While (Z)-3-hexenal is a major product of this pathway, the specific cleavage of a 9-hydroperoxide of linolenic acid by a 9-HPL can lead to the formation of C9 aldehydes. researchgate.net The enzymatic cascade involving specific LOX and HPL isoforms acting on ALA is the primary route for the controlled production of various aldehydes, including this compound, which are integral to plant responses to wounding and pathogen attack.

Biosynthesis in Algae and Select Microorganisms

The biosynthesis of fatty aldehydes is a known metabolic pathway in various algae and microorganisms. In cyanobacteria, for instance, an acyl-ACP reductase can convert fatty acyl-ACPs, the products of fatty acid synthesis, into fatty aldehydes. nih.gov These aldehydes can then be further metabolized into a variety of products, including alkanes and fatty acids. nih.gov While the general pathways for fatty acid and lipid biosynthesis are conserved in green lineage organisms, including many microalgae, the specific production of this compound is not as well-documented as in plants. nih.gov However, given the presence of ALA and lipoxygenase activity in many algal species, it is plausible that similar enzymatic pathways for the generation of this aldehyde exist.

In some microorganisms, such as the bacterium Stenotrophomonas nitritireducens, the biotransformation of α-linolenic acid can lead to the production of related hydroxy fatty acids. nih.gov Furthermore, recombinant expression of lipoxygenase from the cyanobacterium Nostoc sp. in E. coli has been shown to efficiently convert ALA into 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid, highlighting the microbial potential for ALA modification. nih.gov The fungus Ganoderma lucidum has been found to contain 9,12,15-octadecatrienal, suggesting its biosynthesis occurs within this organism. ebi.ac.uk

Endogenous Formation through Lipid Peroxidation Processes

Beyond direct enzymatic synthesis, this compound can also be formed endogenously through non-enzymatic lipid peroxidation, a process often triggered by oxidative stress.

Non-Enzymatic Generation from Polyunsaturated Fatty Acids

Polyunsaturated fatty acids (PUFAs), such as ALA, are highly susceptible to oxidation by reactive oxygen species (ROS). nih.govmdpi.com This non-enzymatic process, known as lipid peroxidation, is a free-radical chain reaction that leads to the formation of lipid hydroperoxides. mdpi.com These hydroperoxides are unstable and can decompose to form a complex mixture of secondary products, including a variety of aldehydes with different chain lengths and degrees of unsaturation. nih.gov This process is a prominent source of aldehydes in plants, especially under conditions of oxidative stress. mdpi.com

Oxidative Stress Conditions Inducing Aldehyde Accumulation in Plants

Various abiotic and biotic stress factors, such as high light intensity, drought, salinity, and pathogen attack, can lead to an over-accumulation of ROS in plant cells. mdpi.comnih.gov This surge in ROS overwhelms the plant's antioxidant defense systems, leading to widespread lipid peroxidation and a significant increase in the levels of lipid-derived aldehydes. mdpi.com These aldehydes, including potentially this compound, are considered biomarkers of oxidative stress. nih.gov Their accumulation can have cytotoxic effects due to their high reactivity with proteins and nucleic acids. nih.gov

Metabolic Transformation Pathways of this compound in Model Organisms

Once formed, the reactive nature of this compound necessitates its metabolic transformation to prevent cellular damage. Plants and other organisms possess sophisticated detoxification systems to manage the levels of such aldehydes.

The primary routes for the detoxification of reactive aldehydes involve their enzymatic conversion to less toxic compounds. mdpi.com Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide range of aldehydes to their corresponding carboxylic acids. nih.govmdpi.com This is a crucial step in mitigating the damaging effects of aldehyde accumulation. nih.gov

Another important class of enzymes involved in aldehyde detoxification are aldo-keto reductases (AKRs) and 2-alkenal reductases (AERs). nih.gov These enzymes catalyze the reduction of the aldehyde group to an alcohol or the saturation of the α,β-unsaturated bond present in many lipid-derived aldehydes. frontiersin.org Overexpression of genes encoding these enzymes has been shown to confer enhanced tolerance to various environmental stresses in transgenic plants, underscoring their importance in aldehyde detoxification. mdpi.com

In addition to enzymatic conversion, reactive aldehydes can be conjugated to glutathione (B108866) (GSH) by glutathione S-transferases (GSTs). nih.gov This conjugation reaction facilitates their further metabolism and sequestration, effectively removing them from the cellular environment where they could cause harm. nih.gov

The metabolic fate of octadecatrienoic acids has also been studied in rat hepatocytes. These studies show that these fatty acids are rapidly acylated into phospholipids (B1166683) and triacylglycerols. Over time, they are released and further metabolized into longer-chain fatty acids. nih.gov This suggests that if this compound were to be oxidized to its corresponding carboxylic acid, it could enter similar metabolic pathways for fatty acid processing and storage.

Reductive Metabolism to Corresponding Alcohols

The reduction of aldehydes to their corresponding alcohols is a common metabolic pathway in many organisms, catalyzed by enzymes such as alcohol dehydrogenases (ADHs) and aldo-keto reductases. This biotransformation is a critical step in the detoxification of reactive aldehydes and the biosynthesis of various signaling molecules and cellular components.

In animal systems, various ADH isoforms are present and exhibit broad substrate specificity. These enzymes are crucial for the metabolism of both endogenous and exogenous aldehydes. It is plausible that this compound, if present in tissues, would be a substrate for one or more of these ADHs, leading to the formation of octadeca-9,12,15-trienol. This reductive pathway serves as a protective mechanism to decrease the cellular concentration of potentially cytotoxic aldehydes.

Table 1: Reductive Metabolism of Aldehydes in Non-Human Systems

| Enzyme Family | Substrate Class | Product Class | Biological System Example |

| Alcohol Dehydrogenase (ADH) | Aliphatic Aldehydes | Primary Alcohols | Plants, Mammals |

| Aldo-Keto Reductase (AKR) | Various Aldehydes | Primary Alcohols | Mammals |

Oxidative Metabolism to Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is a major detoxification pathway in many non-human biological systems, primarily catalyzed by aldehyde dehydrogenases (ALDHs). This irreversible reaction converts reactive aldehydes into more stable and readily excretable carboxylic acids.

In animal models, a superfamily of ALDH enzymes has been identified with broad substrate specificities for a variety of endogenous and exogenous aldehydes. nih.gov These enzymes are critical in protecting tissues from aldehyde-induced damage. researchgate.net For instance, studies in mice have identified several cytosolic ALDHs that are capable of oxidizing retinaldehyde to retinoic acid, demonstrating their capacity to act on unsaturated aldehydes. nih.gov It is highly probable that this compound would be a substrate for one or more ALDH isozymes, leading to its conversion to octadeca-9,12,15-trienoic acid (α-linolenic acid). This oxidative pathway is a key route for the detoxification of aldehydes generated from lipid peroxidation.

Table 2: Oxidative Metabolism of Aldehydes in Non-Human Systems

| Enzyme Family | Substrate Class | Product Class | Biological System Example |

| Aldehyde Dehydrogenase (ALDH) | Unsaturated Aldehydes | Carboxylic Acids | Mammals (e.g., mouse liver) |

Conjugation Reactions with Biological Nucleophiles (e.g., Glutathione)

Conjugation with endogenous nucleophiles, such as glutathione (GSH), represents another significant pathway for the detoxification of electrophilic compounds, including α,β-unsaturated aldehydes. This reaction is often catalyzed by glutathione S-transferases (GSTs).

In insects, GSTs are a diverse family of enzymes that play a crucial role in conferring resistance to insecticides and detoxifying plant allelochemicals. nih.gov These enzymes catalyze the nucleophilic attack of the thiol group of GSH on the electrophilic carbon of various substrates. nih.gov α,β-Unsaturated aldehydes, which possess an electrophilic β-carbon, are known substrates for GSTs. Therefore, it is anticipated that this compound can be detoxified in insects via conjugation with GSH. This process would increase the water solubility of the aldehyde, facilitating its excretion. Studies on other α,β-unsaturated aldehydes in rats have shown that they are metabolized primarily through the addition of glutathione to the carbon-carbon double bond, leading to the excretion of mercapturate conjugates in the urine. nih.gov

Table 3: Glutathione Conjugation of Aldehydes in Non-Human Systems

| Enzyme Family | Substrate Class | Conjugating Agent | Biological System Example |

| Glutathione S-Transferase (GST) | α,β-Unsaturated Aldehydes | Glutathione (GSH) | Insects, Mammals (e.g., rats) |

Biological Roles and Mechanistic Insights of Octadeca 9,12,15 Trienal in Model Systems Excluding Human Clinical Data

Intercellular Signaling and Communication in Plant Systems

Octadeca-9,12,15-trienal, an aldehyde derivative of α-linolenic acid, has been identified as a volatile or extractable constituent in a variety of plant species. Its presence has been documented in the leaves and flowers of plants such as Lonicera (honeysuckle), the fruit of Rubus chingii, and the leaves of Crataegus aronia (hawthorn). researchgate.netnih.govnih.gov It is also formed during the fermentation process of black tea. researchgate.net However, while its occurrence in the plant kingdom is established, detailed research specifically elucidating its role as an endogenous signaling molecule in plant physiology is limited in the current scientific literature.

There is currently a lack of direct evidence to characterize this compound as having distinct phytohormone-like activities or to detail its specific pathways in stress response induction within plants. While lipid-derived molecules, known as oxylipins, are crucial to plant defense and stress signaling, the precise function of this specific aldehyde in these cascades is not yet fully understood.

From the plant's perspective, the role of this compound in mediating interactions with pathogens and insects remains an area requiring further investigation. Although it is a component of plants that are hosts to various insects, its function as a specific attractant, deterrent, or defense-eliciting compound released by the plant is not clearly defined in available studies. The primary research focus has been on the compound's role once it is utilized by the insects themselves. researchgate.net

Roles as Semiochemicals in Invertebrate Chemical Ecology

In stark contrast to its uncharacterized role in plants, this compound is a well-documented and critical semiochemical in the chemical ecology of several invertebrate species, particularly insects. It functions as a potent pheromone, mediating chemical communication essential for reproduction.

Research has unequivocally identified (9Z,12Z,15Z)-octadeca-9,12,15-trienal as a major component of the female-emitted sex pheromone blend for several moth species. Most notably, it is a primary attractant for the fall webworm, Hyphantria cunea, a significant pest of forest and fruit trees. researchgate.netacs.orgresearchgate.net The precise ratio of this compound to other components in the pheromone blend can vary among different geographic populations of H. cunea, suggesting potential dialectal differences in chemical signaling. researchgate.netacs.orgresearchgate.net For instance, the Chinese population's pheromone blend consists of four components, with (9Z,12Z,15Z)-octadeca-9,12,15-trienal being a dominant ingredient. researchgate.netacs.org The compound has also been identified as a key sex pheromone component for the moth Agriphila aeneociliella. researchgate.netuliege.be

Pheromone Blend Composition of Hyphantria cunea in Different Regions

| Pheromone Component | Chinese Population Ratio (%) | New Zealand Population Ratio (%) |

|---|---|---|

| (9Z,12Z)-Octadecadienal | 2.0 | 0.6 |

| (9Z,12Z,15Z)-Octadeca-9,12,15-trienal | 33.6 | 6.6 |

| (3Z,6Z)-9S,10R-cis-epoxyhenicosa-3,6-diene | 58.4 | 27.9 |

| (1,3Z,6Z)-9S,10R-cis-9,10-epoxyhenicosa-1,3,6-triene | 6.0 | 0.1 |

The perception of this compound by male moths is mediated by specialized olfactory sensory neurons housed in sensilla on their antennae. Electroantennography (EAG) studies, which measure the electrical output of the entire antenna in response to an odorant, have demonstrated that the antennae of male H. cunea and A. aeneociliella exhibit strong, dose-dependent electrical responses to synthetic (Z,Z,Z)-9,12,15-octadecatrienal. researchgate.netuliege.bescribd.comchemecol.org This confirms the compound's high biological activity and its role in attracting males.

At the molecular level, research into the olfactory system of H. cunea has identified a suite of genes involved in chemoreception, including odorant receptors (ORs), pheromone-binding proteins (PBPs), and chemosensory proteins (CSPs). plos.orgnih.gov Transcriptome analyses have revealed specific odorant receptors that are more highly expressed in the antennae of males than in females, making them strong candidates for pheromone receptors. nih.gov While functional studies have successfully paired some receptors with secondary components of the pheromone blend (e.g., HcunPR1a recognizes an epoxy component), the specific receptor for the main component, this compound, has not yet been definitively identified. acs.orgnih.govacs.org This suggests that the receptor for this widespread Type II pheromone component may belong to a novel or as-yet-uncharacterized branch of the insect odorant receptor family, making it a subject of ongoing research. acs.orgnih.gov

Modulation of Cellular Processes in In Vitro Non-Human Cell Cultures

Direct studies on the effects of isolated this compound on non-human cell lines are limited. However, its bioactivity can be inferred from studies of crude plant extracts in which it is a notable component. It is crucial to note that the observed cellular effects in these studies result from the synergistic or combined action of all compounds within the extract, and cannot be attributed solely to this compound.

For example, an extract from the freshwater green alga Spirogyra neglecta, which contained approximately 13.96% this compound, demonstrated anti-inflammatory properties. wu.ac.th This extract was shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. wu.ac.th Furthermore, extracts from Thymus vulgaris (thyme), which also contain this aldehyde, exhibited cytotoxic activity against the T47D human breast cancer cell line. researchgate.netb-cdn.net Similarly, extracts from the leaves of Morinda coreia and M. tomentosa were found to be toxic to Human Melanoma (CHL-1) cancer cells while showing no toxicity to normal Dermal Human Fibroblast cells. asianjab.com These findings suggest that extracts containing this compound can modulate fundamental cellular processes like inflammation and cell viability in in vitro models.

In Vitro Bioactivity of Extracts Containing this compound

| Source Organism | Cell Line Model | Observed Effect of Extract | Reference |

|---|---|---|---|

| Spirogyra neglecta | RAW 264.7 Murine Macrophages | Anti-inflammatory (Inhibition of NO production) | wu.ac.th |

| Thymus vulgaris | T47D Breast Cancer Cells | Cytotoxicity | researchgate.netb-cdn.net |

| Morinda coreia / M. tomentosa | CHL-1 Human Melanoma Cells | Cytotoxicity | asianjab.com |

Interactions with Cellular Macromolecules (e.g., Proteins, DNA) and Adduct Formation

This compound, a polyunsaturated fatty aldehyde, is derived from the oxidation of α-linolenic acid. Its structure, featuring a reactive aldehyde group and multiple carbon-carbon double bonds, makes it an electrophilic species with the potential to interact with cellular nucleophiles such as proteins and DNA. While direct studies on this compound are limited, the reactivity of the broader class of lipid-derived α,β-unsaturated aldehydes is well-documented and provides a framework for understanding its potential biological interactions. oup.comnih.gov

High concentrations of these reactive aldehydes can lead to covalent modifications of macromolecules, potentially damaging their structure and function. nih.govresearchgate.net The primary mechanisms for these interactions are Michael addition and Schiff base formation. researchgate.net Nucleophilic amino acid residues in proteins, such as the thiol group of cysteine, the imidazole (B134444) ring of histidine, and the ε-amino group of lysine (B10760008), are primary targets for covalent adduction by these electrophilic aldehydes. oup.comresearchgate.net Such modifications can lead to altered protein function, cross-linking, and the formation of protein aggregates. oup.comnih.gov

Similarly, the electrophilic nature of lipid-derived aldehydes facilitates their reaction with DNA, forming various adducts. nih.govfrontiersin.org These aldehydes can damage nucleic acids, contributing to genomic instability. nih.govresearchgate.net The formation of DNA-protein crosslinks (DPCs), which are highly deleterious lesions, is another significant consequence of exposure to reactive aldehydes. frontiersin.org These interactions underscore the cytotoxic potential of lipid-derived aldehydes when their production overwhelms the cell's detoxification capacity. nih.govresearchgate.net

Table 1: Potential Interactions of this compound with Macromolecules

| Macromolecule | Type of Interaction | Mechanism | Potential Consequence |

|---|---|---|---|

| Proteins | Covalent Adduct Formation | Michael Addition (with Cys, His, Lys); Schiff Base Formation (with Lys) | Alteration of protein structure and function, enzyme inactivation, protein cross-linking. oup.comresearchgate.net |

| DNA | Covalent Adduct Formation | Reaction with nucleophilic sites on DNA bases. | Formation of DNA adducts, potential for genomic instability. nih.govresearchgate.net |

| Proteins and DNA | Cross-linking | Formation of DNA-Protein Crosslinks (DPCs). | Blockage of DNA replication and transcription, highly cytotoxic lesions. frontiersin.org |

Influence on Enzymatic Activities and Cellular Pathways (e.g., Oxidative Stress Responses, Anti-inflammatory Mechanisms)

Lipid-derived aldehydes, including potentially this compound, are not merely damaging agents but also act as signaling molecules that can modulate key cellular pathways, particularly those related to oxidative stress and inflammation. nih.govcreative-proteomics.com Their influence stems from their ability to covalently modify proteins, including enzymes and transcription factors that regulate these processes. nih.gov

Oxidative Stress Responses: Unsaturated aldehydes are intrinsically linked to oxidative stress, as they are products of lipid peroxidation. nih.gov However, they can also trigger adaptive responses. A primary mechanism is the activation of the Keap1-Nrf2 pathway, a major regulator of cytoprotective gene expression. nih.govmdpi.com Electrophilic compounds can modify critical cysteine residues on the sensor protein Keap1. nih.gov This modification disrupts the Keap1-mediated ubiquitination and degradation of the transcription factor Nrf2. nih.gov Consequently, stabilized Nrf2 accumulates in the nucleus and activates the transcription of a suite of antioxidant and detoxification genes, thereby enhancing cellular defenses against oxidative stress. mdpi.com

Anti-inflammatory Mechanisms: The electrophilic nature of lipid aldehydes allows them to modulate inflammatory signaling. A key target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammatory gene expression. mdpi.com Studies on related lipid electrophiles have shown that they can inhibit NF-κB activation. By forming adducts with critical proteins in the NF-κB signaling cascade, these molecules can prevent the nuclear translocation of NF-κB subunits, thereby downregulating the expression of pro-inflammatory cytokines and mediators. mdpi.com This represents a significant anti-inflammatory mechanism. The interplay between the Nrf2 and NF-κB pathways is a critical node in controlling the balance between antioxidant and inflammatory responses.

Table 2: Influence of Lipid-Derived Aldehydes on Cellular Pathways

| Pathway | Mechanism of Influence | Overall Effect |

|---|---|---|

| Oxidative Stress Response (Keap1-Nrf2) | Covalent modification of cysteine residues on Keap1, leading to Nrf2 stabilization and nuclear translocation. nih.govnih.gov | Upregulation of antioxidant and cytoprotective genes, enhancing cellular defense. mdpi.com |

| Inflammatory Response (NF-κB) | Potential inhibition of NF-κB activation through covalent modification of pathway components. mdpi.com | Downregulation of pro-inflammatory gene expression. mdpi.com |

Contributions to Biochemical Pathways in Select Non-Human Species

Role in Lipid Metabolism in Non-Mammalian Systems

In non-mammalian systems such as plants and algae, this compound is a product of the broader oxylipin pathway, which metabolizes polyunsaturated fatty acids like α-linolenic acid into a diverse array of bioactive compounds. frontiersin.org This pathway is crucial for various physiological processes, including defense against pathogens and responses to stress. mdpi.com

The initial step in the formation of this compound involves the enzyme lipoxygenase (LOX), which introduces molecular oxygen into α-linolenic acid to form a fatty acid hydroperoxide, such as 9-hydroperoxy-octadecatrienoic acid (9-HPOT). researchgate.net Subsequently, the enzyme hydroperoxide lyase (HPL) cleaves the hydroperoxide, yielding aldehydes and oxo-acids. frontiersin.orgresearchgate.net For example, the action of 9-HPL on 9-HPOT results in the formation of C9 aldehydes and corresponding 9-carbon oxo-acids. This enzymatic cascade is a key part of lipid metabolism in plants and algae, generating volatile compounds involved in defense and signaling. researchgate.netmdpi.com The metabolism of C18 polyunsaturated fatty acids is well-established in lower organisms like the red alga Lithothamnion corallioides, which possesses enzymes to oxidize these fatty acids into various products. researchgate.netnih.gov

Table 3: Key Enzymes in α-Linolenic Acid Metabolism in Plants and Algae

| Enzyme | Abbreviation | Function | Relevance to Aldehyde Formation |

|---|---|---|---|

| Lipoxygenase | LOX | Catalyzes the dioxygenation of polyunsaturated fatty acids. researchgate.net | Forms fatty acid hydroperoxide precursors (e.g., 9-HPOT). researchgate.net |

| Hydroperoxide Lyase | HPL | Cleaves fatty acid hydroperoxides. frontiersin.org | Directly generates aldehydes and oxo-acids from hydroperoxides. frontiersin.orgresearchgate.net |

Antioxidant Mechanisms in Lower Organisms

In lower organisms, particularly plants, lipid-derived aldehydes like this compound exhibit a dual role. While high concentrations are cytotoxic due to their reactivity with macromolecules, lower, physiological concentrations function as signaling molecules that can activate endogenous antioxidant defense mechanisms. nih.govresearchgate.net This signaling function is a crucial aspect of the organism's response to oxidative stress. researchgate.net

Upon generation during initial stress, these aldehydes can diffuse from their site of origin and trigger a systemic response, upregulating the expression of survival-related genes, including those for antioxidant enzymes. nih.govresearchgate.net This process helps the organism to acclimate to and withstand ongoing stress. Therefore, the controlled production of these aldehydes is part of an integrated signaling network that enhances the antioxidant capacity of the organism. Furthermore, the presence of this compound has been identified in the fungus Ganoderma lucidum, indicating its existence and potential biological roles within fungal species. ebi.ac.uk The interplay between the generation of reactive aldehydes from lipid oxidation and the capacity of endogenous antioxidant systems (such as phenolic compounds in soybeans) to counteract them is critical for maintaining cellular homeostasis in these organisms. semanticscholar.org

Ecological and Environmental Dynamics of Octadeca 9,12,15 Trienal

Natural Occurrence and Distribution in Diverse Ecosystems

Octadeca-9,12,15-trienal, a polyunsaturated aldehyde, has been identified in a variety of terrestrial organisms, indicating its role in the chemical ecology of these species. Its presence has been confirmed in both the plant and fungal kingdoms, suggesting diverse biosynthetic origins and ecological functions.

Presence in Plant Species and Algal Blooms

This compound has been identified as a chemical constituent of Zingiber officinale, commonly known as ginger. It is one of the numerous volatile and non-volatile compounds that contribute to the characteristic aroma and bioactivity of this plant species. The presence of such aldehydes in plants is often associated with defense mechanisms and interspecies communication.

While direct evidence for the production of this compound by specific algae in algal blooms is not extensively documented in the available research, it is known that diatoms, a major component of many algal blooms, produce a variety of polyunsaturated aldehydes (PUAs). These PUAs are typically formed from the enzymatic breakdown of fatty acids upon cell damage, for instance, during grazing by zooplankton. These compounds, including various isomers of heptadienal, octadienal, and decatrienal, play a role in chemical defense, affecting the reproductive success of grazers. Given that this compound is a long-chain polyunsaturated aldehyde, it is plausible that it or structurally similar compounds could be produced by certain algal species under specific environmental conditions, although further research is needed to confirm its widespread presence in marine and freshwater phytoplankton.

Table 1: Documented Natural Occurrence of this compound

| Kingdom | Species | Common Name | Organism Part |

| Plantae | Zingiber officinale | Ginger | Rhizome |

| Fungi | Ganoderma lucidum | Reishi Mushroom | Fruiting Body, Primordium |

Detection in Soil, Aquatic, and Atmospheric Environments

Specific data on the detection of this compound in soil, aquatic, and atmospheric environments is limited. However, the presence of various aldehydes in these environments is well-established.

Soil: Volatile organic compounds (VOCs) are emitted by plant roots and soil microorganisms, contributing to the complex chemical environment of the soil. While the specific detection of this compound in soil is not prominently reported, the release of other aldehydes from plant residues and microbial activity is a known process. These compounds can influence microbial community structure and nutrient cycling.

Aquatic Environments: In aquatic systems, aldehydes can be introduced through biological and anthropogenic sources. Phytoplankton, particularly during bloom events, are a significant source of a range of aldehydes. These compounds can act as signaling molecules and have been shown to influence the growth and behavior of other aquatic organisms. The persistence of polyunsaturated aldehydes in seawater is influenced by factors such as temperature, with lower temperatures generally leading to longer half-lives. For instance, some PUAs can persist for over 200 hours at 10°C. publish.csiro.auresearchgate.net

Atmospheric Environments: Aldehydes are important constituents of the atmosphere, originating from both biogenic and anthropogenic emissions, as well as through photochemical reactions. mdpi.comepa.gov While long-chain aldehydes are generally less volatile than their shorter-chain counterparts, they can still be released from vegetation and other biological sources. researchgate.net The detection of various aldehydes in the atmosphere is common, and they play a role in atmospheric chemistry, including the formation of ozone and secondary organic aerosols. mdpi.comepa.gov

Environmental Fate and Degradation Pathways

The environmental persistence and transformation of this compound are governed by a combination of abiotic and biotic processes. As a polyunsaturated aldehyde, it is susceptible to degradation through photochemical reactions and microbial metabolism.

Photodegradation Mechanisms

Polyunsaturated aldehydes can undergo photodegradation in the presence of sunlight. The double bonds in the carbon chain of this compound are susceptible to photochemical reactions, particularly in the presence of photosensitizers that can be found in natural waters. These reactions can lead to isomerization, oxidation, and fragmentation of the molecule, resulting in the formation of smaller, more volatile compounds. The efficiency of photodegradation is influenced by factors such as water clarity, the presence of dissolved organic matter, and the intensity of solar radiation. Aldehydes, in general, can be involved in photochemical processes that contribute to atmospheric chemistry. copernicus.orgnih.gov

Microbial Biodegradation in Natural Settings

Microbial communities in soil and aquatic environments play a crucial role in the biodegradation of organic compounds, including aldehydes. Long-chain aldehydes can be metabolized by a variety of microorganisms through pathways such as oxidation and reduction. Bacteria possessing aldehyde dehydrogenases can oxidize aldehydes to the corresponding carboxylic acids, which can then enter central metabolic pathways like the fatty acid β-oxidation cycle. mdpi.comsemanticscholar.org The rate of microbial degradation is dependent on various environmental factors, including temperature, pH, oxygen availability, and the composition of the microbial community. In anaerobic environments, the degradation of long-chain fatty acids, which are structurally related to long-chain aldehydes, is carried out by syntrophic bacteria in conjunction with methanogenic archaea. nih.gov

Role in Interspecies Interactions and Chemical Ecology

Volatile organic compounds, including aldehydes, are key mediators of interactions between organisms. nih.govnih.gov this compound, with its reactive aldehyde group and unsaturated carbon chain, likely plays a significant role in the chemical ecology of the organisms that produce it.

In plants like Zingiber officinale, volatile compounds can serve as defense mechanisms against herbivores and pathogens. publiscience.orgpubliscience.orgupdatepublishing.comwalshmedicalmedia.comwalshmedicalmedia.com They can also act as allelochemicals, influencing the growth and development of neighboring plants. publiscience.orgpubliscience.orgupdatepublishing.comwalshmedicalmedia.comwalshmedicalmedia.com Furthermore, plant volatiles can attract pollinators and the natural enemies of herbivores. frontiersin.orgoup.com The specific role of this compound in the complex chemical communication of ginger requires further investigation.

In fungi such as Ganoderma lucidum, a wide array of bioactive compounds, including triterpenoids and polysaccharides, have been identified. nih.govmdpi.commdpi.com Volatile compounds produced by fungi can have antimicrobial properties and may be involved in interactions with other microorganisms in their environment. The production of this compound by G. lucidum suggests it may contribute to the fungus's ecological niche, potentially through defense or signaling.

In aquatic ecosystems, polyunsaturated aldehydes released by diatoms are known to have a significant impact on grazers like copepods, where they can induce apoptosis and affect reproductive success. wikipedia.orgcopernicus.orgnih.gov This acts as a defense mechanism for the phytoplankton. If produced by algae, this compound could have similar allelopathic or defensive functions, influencing the structure and dynamics of aquatic food webs.

Allelopathic Effects in Plant Communities

No research studies were identified that investigated the allelopathic potential of this compound. There is no data on its effects on seed germination, seedling growth, or competitive interactions between plant species. Therefore, a data table detailing such research findings cannot be generated.

Involvement in Multi-Trophic Interactions (e.g., plant-insect, plant-microbe)

Similarly, there is a lack of specific information on the role of this compound as a semiochemical in plant-insect interactions, such as attracting or repelling herbivores or their natural enemies. Furthermore, no studies were found that detail its involvement in mediating interactions between plants and microbial communities, either pathogenic or symbiotic. As a result, a data table summarizing research findings in this area cannot be created.

Theoretical and Computational Studies on Octadeca 9,12,15 Trienal

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods could provide deep insights into the structure, stability, and reactivity of Octadeca-9,12,15-trienal.

Conformational Analysis and Energetics

Due to its long, flexible carbon chain with multiple double bonds, this compound can exist in numerous spatial arrangements or conformations. A thorough conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Typical Research Findings would include:

Identification of low-energy conformers: Computational methods would predict the most stable three-dimensional structures of the molecule.

Relative energies and population distribution: The relative energies of different conformers would be calculated to determine their thermodynamic stability and their predicted abundance at a given temperature, often presented in a data table.

Interactive Data Table: Hypothetical Conformational Analysis Data

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Global Minimum | 0.00 | 45.2 |

| Conformer 2 | 0.50 | 25.1 |

| Conformer 3 | 1.20 | 10.3 |

| Conformer 4 | 2.00 | 4.5 |

Note: This table is illustrative and not based on published experimental or computational data for this compound.

Electronic Structure and Frontier Molecular Orbital Theory

The electronic structure dictates the chemical behavior of a molecule. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and shape of these orbitals are crucial for predicting how the molecule will interact with other chemical species. taylorandfrancis.comyoutube.com

Typical Research Findings would include:

HOMO and LUMO energy levels: The energies of the HOMO and LUMO would be calculated, and the energy gap between them (HOMO-LUMO gap) would be determined. A smaller gap generally suggests higher reactivity.

Electron density distribution: The analysis would reveal the distribution of electrons in the HOMO and LUMO across the molecule, indicating likely sites for nucleophilic and electrophilic attack, respectively. youtube.com

Reactivity descriptors: Parameters such as electronegativity, chemical hardness, and softness, derived from HOMO and LUMO energies, would quantify the molecule's reactivity.

Interactive Data Table: Hypothetical FMO Analysis Data

| Parameter | Value (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap | 5.35 |

Note: This table is illustrative and not based on published experimental or computational data for this compound.

Molecular Dynamics Simulations of Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. nih.gov They can provide valuable insights into how a molecule like this compound might interact with biological targets such as enzymes and receptors. nih.gov

Binding Site Prediction and Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. texilajournal.com This is often used to predict the binding mode of a ligand to a protein's active site.

Typical Research Findings would include:

Identification of potential binding pockets: Analysis of a target protein's structure would reveal potential binding sites for this compound.

Binding affinity scores: Docking algorithms would calculate a score to estimate the strength of the interaction between the aldehyde and the protein.

Key interacting residues: The specific amino acid residues within the binding site that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand would be identified. While no direct studies on this compound are available, related research on 9,12,15-octadecatrienoic acid has shown its potential to interact with enzymes like caspase-3. texilajournal.com

Ligand-Protein Dynamics and Stability

Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. This provides a more realistic view of the interaction than static docking poses.

Typical Research Findings would include:

Stability of the binding pose: Simulations would assess whether the initial docked pose is stable over time or if the ligand moves to a different position.

Conformational changes: The simulations would show if the binding of this compound induces any conformational changes in the protein, which could affect its function.

Thermodynamic parameters of binding: Advanced simulation techniques can be used to calculate the free energy of binding, providing a more accurate measure of binding affinity. nih.gov

Prediction of Spectroscopic Properties from First Principles

First-principles calculations can predict various spectroscopic properties of a molecule directly from the fundamental laws of quantum mechanics, without relying on experimental data. st-andrews.ac.ukresearchgate.net This can be invaluable for identifying and characterizing the compound.

Typical Research Findings would include:

Predicted NMR chemical shifts and coupling constants: Calculations could predict the 1H and 13C NMR spectra, which are essential for structural elucidation. rsc.org

Predicted IR vibrational frequencies and intensities: The infrared spectrum could be simulated, showing characteristic peaks for the aldehyde functional group (C=O and C-H stretches) and the carbon-carbon double bonds. orgchemboulder.com For unsaturated aldehydes, the C=O stretch is typically shifted to lower wavenumbers (1710-1685 cm-1). orgchemboulder.com

Predicted UV-Vis electronic transitions: The calculations would predict the wavelengths of maximum absorption (λmax) in the ultraviolet-visible spectrum, which are related to electronic excitations, often from the HOMO to the LUMO. youtube.comchemrxiv.org

Interactive Data Table: Hypothetical Predicted Spectroscopic Data

| Spectroscopy | Key Feature | Predicted Value |

| 1H NMR | Aldehyde proton (CHO) | ~9.5-10.0 ppm |

| 13C NMR | Carbonyl carbon (C=O) | ~190-200 ppm |

| IR | C=O stretch | ~1700 cm-1 |

| UV-Vis | λmax | ~220-240 nm |

Note: This table contains typical values for polyunsaturated aldehydes and is not based on specific calculations for this compound.

In Silico Screening for Potential Biological Modulators or Interactors

In silico screening methods are powerful computational tools used to predict the interaction of small molecules with biological macromolecules, thereby identifying potential modulators or interactors. In the context of a reactive aldehyde like this compound, these computational approaches can provide valuable insights into its potential biological targets and mechanisms of action.

Given the electrophilic nature of α,β-unsaturated aldehydes, this compound is expected to interact with proteins through covalent modification of nucleophilic amino acid residues. nih.govnih.gov The primary mechanism of interaction is anticipated to be Michael addition, where the aldehyde forms covalent adducts with the side chains of cysteine, histidine, and lysine (B10760008) residues. nih.gov Computational methods such as molecular docking and covalent docking can be employed to predict which proteins are likely targets for this type of modification.

While specific in silico screening studies on this compound are not extensively documented in publicly available literature, we can infer potential biological interactors based on studies of similar polyunsaturated aldehydes (PUAs) and the known biological targets of its metabolic precursor, α-linolenic acid.

Potential Biological Targets and Interactors

Computational screening for this compound would likely focus on proteins that are susceptible to modification by reactive aldehydes and are involved in cellular signaling pathways sensitive to oxidative stress. These aldehydes are known to be generated during lipid peroxidation and can act as signaling molecules. nih.gov

Based on the known targets of other reactive aldehydes and the biological activity of its fatty acid precursor, the following classes of proteins represent potential interactors for this compound:

Enzymes involved in cellular signaling and metabolism: Many enzymes are regulated by the redox state of their cysteine residues. The covalent modification of these residues by this compound could alter their activity.

Transcription factors: The activity of certain transcription factors is modulated by covalent modification, and interaction with this aldehyde could influence gene expression.

Structural proteins: Modification of structural proteins could lead to alterations in cellular architecture and integrity.

Table 1: Potential Protein Classes for In Silico Screening with this compound

| Protein Class | Rationale for Interaction | Potential Computational Approach |

| Kinases | Cysteine residues in active sites can be targets for covalent modification, leading to altered signaling. | Covalent Docking, Molecular Dynamics |

| Phosphatases | Similar to kinases, cysteine-dependent phosphatases are susceptible to electrophilic attack. | Covalent Docking, QM/MM Simulations |

| Dehydrogenases | Active site cysteine or histidine residues can be modified, affecting metabolic pathways. | Molecular Docking, Covalent Docking |

| Transcription Factors (e.g., NF-κB, Keap1-Nrf2) | Cysteine residues in these proteins are known to be redox-sensitive and targets for electrophiles. | Protein-Ligand Docking, Molecular Dynamics |

| Cytoskeletal Proteins (e.g., Tubulin, Actin) | Covalent adduction can disrupt protein polymerization and cellular structure. | Molecular Docking, Protein-Protein Docking Simulations |

Inference from Precursor Molecule (α-Linolenic Acid)

The biological targets of the precursor fatty acid, α-linolenic acid, can also provide clues to potential downstream targets of its aldehyde derivative. α-Linolenic acid is known to interact with various receptors and enzymes. bindingdb.org In silico screening could explore whether this compound interacts with the same targets, albeit through a different binding mode (covalent vs. non-covalent).

Table 2: Known Targets of α-Linolenic Acid as Potential Leads for this compound Screening

| Target Protein | Function | Potential Interaction with Aldehyde |

| Peroxisome proliferator-activated receptors (PPARs) | Nuclear receptors regulating lipid metabolism. | Covalent modification could modulate receptor activity. |

| Free fatty acid receptors (FFARs) | G-protein coupled receptors involved in metabolic regulation. | Aldehyde may interact with the binding pocket or allosteric sites. |

| Prostaglandin G/H synthase (Cyclooxygenase) | Enzymes in the inflammatory pathway. | Covalent inhibition of enzyme activity is a possibility. |

In silico screening for this compound would necessitate specialized computational approaches that can account for covalent bond formation. These studies would be instrumental in generating hypotheses about its biological function and identifying proteins that are modulated by this reactive aldehyde. The insights gained from such computational studies can guide future experimental validation and elucidate the role of this compound in physiological and pathological processes.

Future Research Directions and Unexplored Avenues in Octadeca 9,12,15 Trienal Research

Development of Novel Stereoselective Synthetic Methodologies

The precise stereochemistry of Octadeca-9,12,15-trienal is crucial for its biological activity. Future research should focus on the development of novel, efficient, and highly stereoselective synthetic routes to access all possible stereoisomers of this polyunsaturated aldehyde. Current methods for the synthesis of unsaturated aldehydes often provide a starting point. acs.orgrsc.orgresearchgate.net However, the synthesis of a molecule with three double bonds, each of which can exist in a Z or E configuration, presents a significant challenge.

Key areas for exploration include:

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemistry of the double bonds as they are formed. This could involve transition-metal catalysis or organocatalysis to achieve high enantioselectivity and diastereoselectivity.

Enzymatic Synthesis: Utilizing enzymes, such as lipoxygenases and hydroperoxide lyases, in a controlled chemoenzymatic approach to introduce double bonds with specific stereochemistries.

A summary of potential synthetic approaches is presented in Table 1.

Table 1: Potential Stereoselective Synthetic Approaches for this compound

| Synthetic Approach | Description | Potential Advantages |

| Asymmetric Catalysis | Use of chiral metal complexes or small organic molecules to control the formation of stereocenters. | High efficiency and selectivity, potential for catalytic turnover. |

| Chemoenzymatic Synthesis | Combination of chemical synthesis with enzymatic transformations to achieve high stereospecificity. | High selectivity under mild reaction conditions. |

| Convergent Synthesis | Assembly of complex molecules from smaller, pre-synthesized fragments. | Increased efficiency and easier purification of intermediates. |

Elucidation of Complete Biosynthetic Enzyme Cascades in Diverse Organisms

The biosynthesis of polyunsaturated fatty aldehydes like this compound is believed to originate from the corresponding polyunsaturated fatty acids through the action of specific enzymes. nih.govnih.govresearchgate.net The likely precursor for this compound is α-linolenic acid. The proposed biosynthetic pathway involves the enzymes lipoxygenase (LOX) and hydroperoxide lyase (HPL).

Future research should aim to:

Identify and Characterize Key Enzymes: Isolate and characterize the specific LOX and HPL isoforms responsible for the conversion of α-linolenic acid to this compound in various organisms. This would involve gene cloning, protein expression, and enzymatic assays.

Investigate Subcellular Localization: Determine the subcellular compartments where the biosynthesis of this compound occurs. This information is crucial for understanding the regulation of its production and its access to downstream targets.

Explore Alternative Biosynthetic Routes: Investigate the possibility of alternative or modified biosynthetic pathways in different organisms, which could lead to the production of different stereoisomers of this compound.

Advanced Mechanistic Studies on Specific Cellular Targets and Signaling Pathways in Non-Human Models

Lipid aldehydes are known to be reactive molecules that can modulate cellular processes by interacting with various biomolecules. nih.govmdpi.comnih.gov They can act as signaling molecules in various physiological and pathological processes. tandfonline.comresearchgate.net The high reactivity of the aldehyde group and the polyunsaturated chain of this compound suggests that it may have specific cellular targets and signaling functions.

Future research in this area should focus on:

Identifying Protein Adducts: Utilizing advanced proteomic techniques to identify specific proteins that are modified by this compound in non-human model organisms. This will provide insights into the molecular pathways affected by this aldehyde.

Elucidating Signaling Cascades: Investigating how this compound influences key signaling pathways, such as those involved in inflammation, oxidative stress, and apoptosis. This could involve the use of cell lines and animal models.

Characterizing Receptor Interactions: Exploring the possibility that this compound interacts with specific cellular receptors to elicit its biological effects, similar to other lipid signaling molecules.

Exploration of its Roles in Extreme Environments and Unique Biological Niches

Organisms that thrive in extreme environments, known as extremophiles, have evolved unique biochemical adaptations to survive. temple.edunih.govfrontiersin.orgnih.gov The lipid composition of their cell membranes is often a key factor in their ability to withstand extreme temperatures, pressures, and pH levels. walshmedicalmedia.com The presence of polyunsaturated aldehydes like this compound in these organisms has not been extensively studied but could be of significant interest.

Future research avenues include:

Investigating Membrane Properties: Studying how the incorporation of this compound into lipid membranes affects their fluidity, permeability, and stability under extreme conditions.

Exploring Protective Mechanisms: Examining whether this compound plays a role in protecting cells from damage caused by extreme environmental stressors, such as by acting as an antioxidant or a signaling molecule to trigger protective responses.

Bioprospecting in Extreme Environments: Screening for the presence of this compound and other related lipid molecules in a wide range of extremophilic organisms to uncover novel biochemical adaptations.

Integration with "Omics" Technologies (e.g., Metabolomics, Lipidomics) for Systems-Level Understanding

The advent of "omics" technologies provides a powerful toolkit for obtaining a comprehensive, systems-level understanding of the roles of specific molecules in biological systems. nih.govresearchgate.netnih.govlipotype.com Applying these technologies to the study of this compound will be crucial for elucidating its complex biological functions.

Future research should integrate:

Lipidomics: Developing and applying targeted and untargeted lipidomics methods to accurately quantify the levels of this compound and its various metabolites in different biological samples. This will help to correlate its abundance with specific physiological or pathological states.

Metabolomics: Using metabolomics to identify the metabolic pathways that are influenced by this compound. This can reveal how this aldehyde affects cellular metabolism and energy production.

Proteomics and Transcriptomics: Combining lipidomics and metabolomics data with proteomics and transcriptomics to build a comprehensive picture of the cellular response to this compound, from gene expression to protein function and metabolic output.

A summary of how "omics" technologies can be applied is presented in Table 2.

Table 2: Application of "Omics" Technologies in this compound Research

| "Omics" Technology | Application | Expected Insights |

| Lipidomics | Quantification of this compound and its metabolites. | Understanding the regulation of its levels and its correlation with biological states. |

| Metabolomics | Analysis of global metabolic changes in response to this compound. | Identification of metabolic pathways affected by the aldehyde. |

| Proteomics | Identification of protein targets and modifications. | Elucidation of the molecular mechanisms of action. |

| Transcriptomics | Analysis of gene expression changes. | Understanding the genetic and regulatory networks influenced by the aldehyde. |

Q & A

Q. Table 1: Extraction Efficiency Comparison

| Method | Yield (%) | Purity (%) | Key Limitation |

|---|---|---|---|

| Steam distillation | 0.8 | 85 | Thermal degradation |

| Supercritical CO₂ | 1.2 | 98 | High equipment cost |

| Microwave-assisted | 1.0 | 92 | Power optimization needed |

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

- NMR spectroscopy : Key signals include δ 9.48 ppm (aldehyde proton, triplet) and δ 5.3–5.4 ppm (three conjugated double bonds, multiplet) .

- GC-MS : Base peak at m/z 262.43 (molecular ion) and fragments at m/z 81 (allylic cleavage) .

- FT-IR : Strong absorbance at 1720 cm⁻¹ (C=O stretch) and 3010 cm⁻¹ (C-H stretch of aldehyde) .

Purity is quantified via HPLC with a C18 column (95:5 hexane:isopropanol mobile phase, retention time 12.3 min) .

Advanced: How can researchers optimize the synthesis of this compound from linolenic acid derivatives?

Answer:

Synthetic pathways include:

- Oxidative cleavage of (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid (linolenic acid) using ozonolysis followed by reductive workup (NaBH₄) to yield the aldehyde. Challenges include over-oxidation; adding 2% pyridine stabilizes intermediates .

- Enzymatic conversion : Lipoxygenase-mediated oxidation achieves 60% conversion but requires pH 7.4 and 25°C for optimal activity .

Q. Key Parameters for Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction temperature | 0–4°C (ozonolysis) | Prevents side reactions |

| Catalyst | 2% pyridine | Stabilizes aldehyde |

| Solvent | Dichloromethane | Enhances solubility |

Advanced: What experimental approaches address stability challenges during storage and handling?

Answer:

Instability arises from oxidation of the aldehyde group and double-bond isomerization. Mitigation strategies:

- Storage : Under argon at -20°C in amber vials (prevents photodegradation).

- Antioxidants : Adding 0.1% BHT (butylated hydroxytoluene) reduces oxidation by 70% over 30 days .

- Isomerization control : Limit exposure to UV light; use low-polarity solvents (hexane > ethanol) .

Advanced: How should researchers resolve contradictory data in spectroscopic analysis (e.g., NMR vs. GC-MS)?

Answer:

Contradictions often stem from impurities or stereoisomerism. Best practices:

Cross-validation : Compare retention times (GC-MS) with NMR coupling constants (e.g., J = 10–12 Hz for trans double bonds).

Isotopic labeling : Use deuterated solvents to confirm peak assignments.

Crystallography : If available, single-crystal X-ray diffraction resolves stereochemical ambiguities .

Advanced: What in vitro models are suitable for studying its biological activity in plant signaling?

Answer:

- Arabidopsis thaliana : Leaf disc assays quantify jasmonate-like signaling responses (e.g., LOX gene expression).

- Cell cultures : Tobacco BY-2 cells treated with 10–100 µM this compound show ROS accumulation (measured via DCFH-DA fluorescence) .

Basic: What challenges arise in isolating this compound from complex plant matrices?

Answer:

Co-elution with terpenoids (e.g., α-humulene) and fatty acids requires:

- Preparative chromatography : Silica gel columns with gradient elution (hexane → ethyl acetate).

- Derivatization : Formation of oximes or hydrazones improves GC resolution .

Advanced: How can computational methods predict its reactivity and interaction with biological targets?

Answer:

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for oxidation-prone sites (e.g., C9–C10 double bond).

- Molecular docking : Simulates binding to LOX enzymes using AutoDock Vina (ΔG < -7 kcal/mol indicates strong affinity) .

Advanced: What isotopic labeling strategies trace its metabolic fate in ecological studies?

Answer:

- ¹³C-labeling : Introduce ¹³C at the aldehyde carbon via Wittig reaction with ¹³C-formaldehyde.

- Deuterium tracing : Synthesize d₃-Octadeca-9,12,15-trienal using NaBD₄ in reductive steps; track via LC-MS/MS .

Basic: What are the critical spectral markers for distinguishing it from isomers like Octadeca-9,12-dienal?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products